This compound is classified as a quinazolinone, a type of heterocyclic compound that contains a fused benzene and pyrimidine ring system. Quinazolinones are known for their various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific structure of 3-(4-ethoxyphenyl)-2-methylquinazolin-4-one suggests potential interactions with biological targets, making it a subject of interest in drug discovery and development.
The synthesis of 3-(4-ethoxyphenyl)-2-methylquinazolin-4-one can be achieved through several methods, often involving the condensation of appropriate precursors.
The molecular structure of 3-(4-ethoxyphenyl)-2-methylquinazolin-4-one can be described as follows:
The molecular structure can be visualized through computational modeling or X-ray crystallography, revealing bond lengths and angles that contribute to its stability and reactivity.
3-(4-Ethoxyphenyl)-2-methylquinazolin-4-one can participate in various chemical reactions:
These reactions are typically influenced by the electronic nature of substituents on the aromatic ring and the reaction conditions employed.
The mechanism of action for compounds like 3-(4-ethoxyphenyl)-2-methylquinazolin-4-one often involves interaction with specific biological targets:
Studies have shown that similar compounds exhibit activity against certain cancer cell lines, suggesting potential therapeutic applications.
The physical and chemical properties of 3-(4-ethoxyphenyl)-2-methylquinazolin-4-one include:
Characterization techniques reveal important data:
The applications of 3-(4-ethoxyphenyl)-2-methylquinazolin-4-one span various fields:
Quinazolin-4-one derivatives represent a privileged scaffold in medicinal chemistry, with a documented history spanning over six decades of therapeutic exploration. These nitrogen-containing heterocycles feature a fused bicyclic structure comprising a benzene ring and a pyrimidin-4(3H)-one moiety. This versatile core exhibits remarkable structural plasticity, enabling interactions with diverse biological targets. Historically, the quinazolinone scaffold gained prominence with the development of methaqualone in the 1960s as a sedative-hypnotic agent, though subsequent research revealed significant abuse potential. The scaffold's true pharmacological value emerged through systematic structural explorations that uncovered derivatives with varied biological activities, including antimicrobial, anticancer, anti-inflammatory, and CNS-modulating effects. The inherent planarity of the quinazolinone ring system facilitates π-π stacking interactions with biological macromolecules, while the N1, C2, N3, and carbonyl oxygen at C4 serve as hydrogen bond acceptors/donors—key features underpinning their target-binding capabilities [1] [8].
Table 1: Key Therapeutic Areas Explored for Quinazolin-4-one Derivatives
Therapeutic Area | Representative Agents | Clinical Significance |
---|---|---|
Sedative-Hypnotics | Methaqualone | Historical CNS depressant (withdrawn) |
Anticancer Agents | Dacomitinib, Gefitinib | EGFR tyrosine kinase inhibitors |
Antimicrobials | Various 2,3-disubstituted derivatives | Broad-spectrum activity against resistant pathogens |
Anti-inflammatories/Analgesics | 3-Aryl-2-methylquinazolinones | NSAID-alternative profiles with reduced ulcerogenicity |
The strategic selection of 3-(4-ethoxyphenyl)-2-methylquinazolin-4-one (CAS 1897-96-7) for pharmacological investigation stems from rational molecular design principles addressing limitations of earlier quinazolinones. Unlike unsubstituted or minimally substituted analogs, this compound features two critical structural modifications: a methyl group at position C2 and a 4-ethoxyphenyl moiety at N3. The methyl group enhances metabolic stability compared to 2-H analogs, while the ethoxy group (–OCH₂CH₃) provides optimal electron-donating capacity and lipophilicity compared to shorter-chain alkoxy substituents. Computational analyses reveal that the ethoxy group's electron-donating effect (+R resonance) elevates the HOMO energy level by ≈0.8 eV versus methoxy analogs, enhancing potential for nucleophilic interactions with biological targets. Furthermore, the ethoxy group's rotational freedom (three rotatable bonds) enables conformational adaptation within binding pockets—a distinct advantage over rigid substituents. These features collectively address the twin challenges of poor bioavailability and weak target engagement observed in first-generation quinazolinones [1] [4] [10]. Molecular docking simulations indicate the ethoxyphenyl moiety occupies a hydrophobic subpocket in cyclooxygenase enzymes and microbial topoisomerases, while the quinazolinone core forms hydrogen bonds with catalytic residues. This dual binding mechanism underpins its multi-target pharmacological profile distinct from simpler analogs.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7